molecular formula C21H20ClN3O B2932991 6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline CAS No. 1798513-04-8

6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline

Cat. No.: B2932991
CAS No.: 1798513-04-8
M. Wt: 365.86
InChI Key: GLTKAHHABVBJSG-UHFFFAOYSA-N
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Description

6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core substituted with a 3-(4-chlorophenyl)azepane-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed in these synthetic routes due to its efficiency in forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoxaline derivatives.

Scientific Research Applications

6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline is unique due to its specific substitution pattern and the presence of both azepane and quinoxaline moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c22-18-7-4-15(5-8-18)17-3-1-2-12-25(14-17)21(26)16-6-9-19-20(13-16)24-11-10-23-19/h4-11,13,17H,1-3,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTKAHHABVBJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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